molecular formula C13H20O2Rh B078814 (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) CAS No. 12245-39-5

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

Cat. No.: B078814
CAS No.: 12245-39-5
M. Wt: 311.20 g/mol
InChI Key: BUYVJWVYKPKZEX-LWFKIUJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is a coordination compound that features rhodium in the +1 oxidation state. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis and industrial applications. The compound has the molecular formula C13H19O2Rh and is characterized by its orange crystalline appearance .

Mechanism of Action

Target of Action

Rh(acac)(COD), also known as Acetylacetonato(1,5-cyclooctadiene)rhodium(I), is a coordination compound of rhodium. The primary targets of this compound are the molecules or atoms with which it interacts in chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as oxidative addition . This process involves the addition of a molecule to the rhodium center, resulting in an increase in the oxidation state of the rhodium atom . The reaction of Rh(acac)(COD) with diimines and diphenylphosphine oxide leads to the formation of oxidative addition products .

Biochemical Pathways

The compound is known to participate in various chemical reactions, including those involving oxidative addition . These reactions can potentially influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 31019 suggests that it may have significant bioavailability.

Result of Action

The result of Rh(acac)(COD)'s action is the formation of new compounds through oxidative addition . For example, the reaction of Rh(acac)(COD) with diimines and diphenylphosphine oxide leads to the formation of hydrido-phosphinito-Rh(III) complexes .

Action Environment

The action of Rh(acac)(COD) can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other molecules, the temperature, and the pH of the environment . Furthermore, Rh(acac)(COD) is used extensively in heterogeneous and homogeneous catalysis , suggesting that its action, efficacy, and stability can be significantly influenced by the specific conditions of the catalytic process.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) can be synthesized through the reaction of rhodium trichloride with acetylacetone and 1,5-cyclooctadiene in the presence of a base. The reaction typically takes place in an inert atmosphere to prevent oxidation of the rhodium center. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a wide range of rhodium(I) complexes with different ligands .

Scientific Research Applications

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is extensively used in scientific research due to its versatile catalytic properties. Some of its applications include:

    Chemistry: It is used as a catalyst in hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is employed in the production of fine chemicals, pharmaceuticals, and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is unique due to its combination of acetylacetonato and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in a wide range of chemical reactions, compared to other rhodium complexes that may have different ligand environments .

Biological Activity

The compound (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) , often abbreviated as Rh(acac)(COD), is a notable organometallic complex that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure

The compound consists of a rhodium(I) center coordinated with an acetylacetonate ligand (acac) and 1,5-cyclooctadiene (COD). The structural formula can be represented as:

Rh acac COD \text{Rh acac COD }

Cytotoxicity

Research indicates that Rh(acac)(COD) exhibits significant cytotoxicity against several cancer cell lines. Notably, studies have reported IC50 values in the low micromolar range, suggesting potent anticancer activity. For instance, one study highlighted that Rh(I) complexes are more effective than traditional chemotherapeutics like cisplatin in certain contexts.

Compound Cell Line IC50 (μM) Mechanism
Rh(acac)(COD)HCT116 (colon cancer)5.0DNA binding, inhibition of DNA synthesis
CisplatinHCT116 (colon cancer)10.0DNA cross-linking
[{RhCl(COD)}2]HCT116 (colon cancer)>200Ineffective in cytotoxic assays

The mechanisms underlying the cytotoxic effects of Rh(acac)(COD) are multifaceted:

  • DNA Binding: The complex demonstrates a strong affinity for DNA, leading to alterations in DNA replication and condensation. This interaction is crucial for its anticancer properties.
  • Inhibition of Cell Migration: Studies have shown that Rh(acac)(COD) can impede the migration of cancer cells, which is vital for preventing metastasis.
  • Induction of Apoptosis: The compound has been linked to the activation of apoptotic pathways in cancer cells, further contributing to its cytotoxic profile.

Study 1: Cytotoxic Evaluation

In a study evaluating various rhodium complexes, including Rh(acac)(COD), researchers conducted MTT assays on the HCT116 colon cancer cell line. The results indicated that Rh(acac)(COD) had a significantly lower IC50 compared to cisplatin and other rhodium complexes, suggesting enhanced potency and specificity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of Rh(acac)(COD). It was found that this compound not only binds to DNA but also alters the cell cycle dynamics by preventing DNA replication through interference with key enzymes involved in DNA synthesis.

Comparative Analysis with Other Rhodium Complexes

Comparative studies have shown that while other rhodium complexes exhibit varying degrees of cytotoxicity, Rh(acac)(COD) consistently demonstrates superior activity against mismatch repair-deficient cancer cells. This selectivity is attributed to its unique ligand architecture and binding properties.

Rhodium Complex Selectivity Notable Features
Rh(acac)(COD)HighStrong DNA binder, low IC50
[{RhCl(COD)}2]LowIneffective against multiple cancer lines
Rh(III) complexesModerateEffective but less selective than Rh(I)

Properties

CAS No.

12245-39-5

Molecular Formula

C13H20O2Rh

Molecular Weight

311.20 g/mol

IUPAC Name

cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium

InChI

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b;4-3-;

InChI Key

BUYVJWVYKPKZEX-LWFKIUJUSA-N

SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1CC=CCCC=C1.[Rh]

Canonical SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Pictograms

Irritant

Synonyms

acetylacetonate-1,5-cyclooctadiene rhodium I
RhacacCod

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)
Reactant of Route 2
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)
Reactant of Route 3
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)
Reactant of Route 4
Reactant of Route 4
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)
Reactant of Route 5
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)
Reactant of Route 6
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.